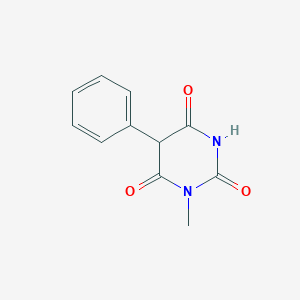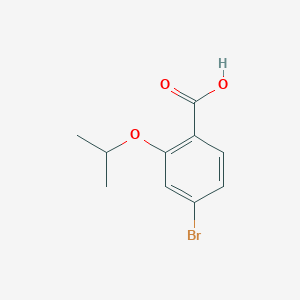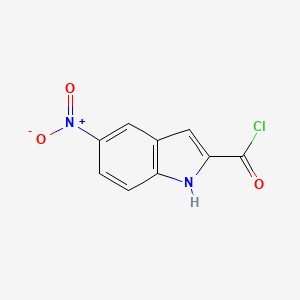
2-(2,5-Dimethoxyphenyl)ethylformamide
Overview
Description
2-(2,5-Dimethoxyphenyl)ethylformamide is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact structure and arrangement of these atoms could not be found in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not available in the current resources. The compound has a molecular weight of 209.24 .Scientific Research Applications
Synthesis and Cyclization Studies
Synthesis of Tetrahydroisoquinoline and Benzazepine Derivatives : The cyclization of N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide using the Pummerer reaction was investigated. This study highlights the impact of Lewis acids in enhancing cyclization processes, contributing to the synthesis of complex organic compounds (Saitoh et al., 2001).
Formation of Indolyloxazoles and Indolyl Primary Enamines : Research on the reaction of 3/2-formylindoles with TOSMIC showed the formation of 5-(3′-indolyl)oxazoles and stable E-2-(3′-indolyl)-2-tosylethenamines. This indicates potential applications in synthesizing complex organic structures, including those with medicinal properties (Chakrabarty et al., 2005).
Synthesis of Antiulcer Compounds : A study on the synthesis of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine demonstrated their effectiveness in preventing gastric ulceration. This research suggests potential therapeutic applications for compounds derived from 2-(2,5-Dimethoxyphenyl)ethylformamide (Hosokami et al., 1992).
Development of Novel Pharmaceutical Entities : The synthesis of Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a new chemical entity designed for the treatment of hyperproliferative and inflammatory disorders, highlights the potential of this compound derivatives in drug development (Kucerovy et al., 1997).
Pharmaceutical and Medicinal Chemistry
Antioxidant Synthesis and Evaluation : The enzymatic modification of 2,6-dimethoxyphenol, related to this compound, was studied for the production of compounds with high antioxidant capacity. This research offers insights into developing novel antioxidants with potential health benefits (Adelakun et al., 2012).
Cardiac Protection Studies : An investigation into N-Hydroxy-pyrroline modification of Verapamil, which is structurally related to this compound, showed protective effects against ischemia/reperfusion-induced cardiac dysfunction. This demonstrates the compound's potential in cardiovascular therapy (Mandal et al., 2007).
Properties
IUPAC Name |
N-[2-(2,5-dimethoxyphenyl)ethyl]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-10-3-4-11(15-2)9(7-10)5-6-12-8-13/h3-4,7-8H,5-6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLBBKSAIHWVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



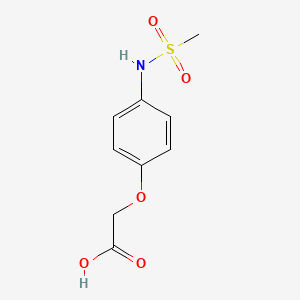
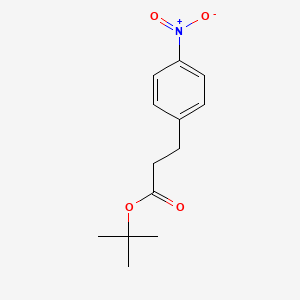

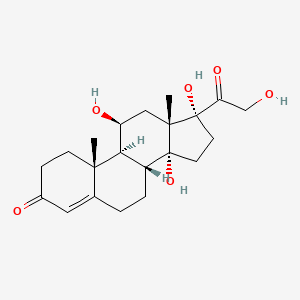
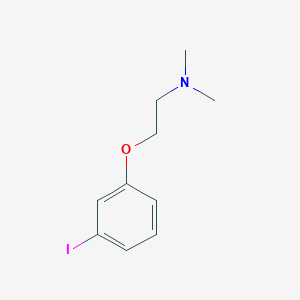
![4-[2-(4-Iodophenoxy)ethyl]morpholine](/img/structure/B3075981.png)
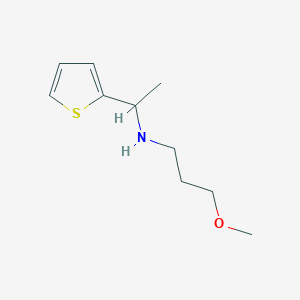

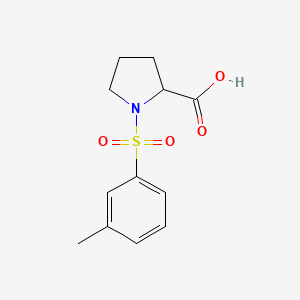
![(1S,3S,5S)-tert-Butyl 3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3076023.png)
